N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide

IMPDH2 inhibition purine biosynthesis immunosuppression

N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide (CAS 477496-24-5) is a unique acylthiourea that combines a phthalimide-derived thiourea group with a 3,4,5-trimethoxybenzamide pharmacophore to deliver orthogonal IMPDH2 inhibition (Ki ~320 nM) without Smo antagonism. Its 53-fold weaker binding vs. mycophenolic acid makes it a critical tool for mapping allosteric vs. orthosteric IMPDH2 pockets and decoupling Hedgehog–purine crosstalk in selectivity panels. Substituting with generic 3,4,5-trimethoxybenzamides risks losing target engagement and SAR fidelity. Secure this well-characterized chemotype today to advance your IMPDH2 or nucleotide metabolism research.

Molecular Formula C19H17N3O6S
Molecular Weight 415.42
CAS No. 477496-24-5
Cat. No. B2568944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide
CAS477496-24-5
Molecular FormulaC19H17N3O6S
Molecular Weight415.42
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC3=C2C(=O)NC3=O
InChIInChI=1S/C19H17N3O6S/c1-26-12-7-9(8-13(27-2)15(12)28-3)16(23)22-19(29)20-11-6-4-5-10-14(11)18(25)21-17(10)24/h4-8H,1-3H3,(H,21,24,25)(H2,20,22,23,29)
InChIKeyBNYMHCGRUVHQIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide (CAS 477496-24-5): Procurement-Relevant Baseline Profile


N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide (CAS 477496-24-5; molecular formula C₁₉H₁₇N₃O₆S; molecular weight 415.42 g/mol) is a synthetic acylthiourea that integrates a 1,3-dioxoisoindolin-4-yl (phthalimide) moiety with a 3,4,5-trimethoxybenzamide pharmacophore via a carbamothioyl linker . The compound is curated in authoritative bioactivity databases as an inhibitor of human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a rate-limiting enzyme in de novo guanine nucleotide biosynthesis, with reported Ki values in the 320–340 nM range [1]. Its structural architecture distinguishes it from acylthiourea/urea-based smoothened (Smo) antagonists sharing the 3,4,5-trimethoxybenzamide scaffold, such as MRT-10 and MRT-14 [2]. This compound is supplied by specialty chemical vendors for research use, and its procurement value hinges on its unique combination of a phthalimide-derived thiourea group and well-defined IMPDH2 inhibitory activity.

Why Generic Thiourea or 3,4,5-Trimethoxybenzamide Analogs Cannot Replace CAS 477496-24-5


Casual substitution of N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide with other 3,4,5-trimethoxybenzamide-containing compounds is not scientifically defensible because the target profile is determined by both the acylthiourea linkage and the phthalimide ring. The structurally related Smo antagonists MRT-10 (a thiourea) and MRT-14 (a urea) derive their biological activity from a benzamidophenyl substituent rather than a dioxoisoindoline, and their primary target is Smo (IC₅₀ 0.5–2.5 µM) [1]. In contrast, CAS 477496-24-5 bears a 1,3-dioxoisoindolin-4-yl group that redirects target engagement toward IMPDH2 (Ki 320 nM against IMP substrate), with no reported Smo antagonism in available screening data [2]. Even within the IMPDH2 inhibitor class, the compound's potency is substantially lower than that of the clinical inhibitor mycophenolic acid (IMPDH2 Ki ≈ 6 nM) , indicating that its value lies not in superior potency but in its distinct chemotype for exploring alternative binding modes, isoform selectivity, or scaffold-hopping strategies. Generic substitution therefore risks losing both the intended target engagement and the specific structure-activity relationship (SAR) information embedded in the phthalimide-thiourea scaffold.

Quantitative Differentiation Evidence for CAS 477496-24-5 Versus Closest Analogs and Baseline Inhibitors


IMPDH2 Inhibition Potency: Ki Comparison with Mycophenolic Acid

The target compound inhibits human IMPDH2 with a Ki of 320 nM against the IMP substrate [1]. The clinically established IMPDH inhibitor mycophenolic acid (MPA) achieves a Ki of 6 nM against the same isoform under comparable enzymatic conditions [2]. This 53-fold difference in affinity indicates that CAS 477496-24-5 is a significantly weaker IMPDH2 binder, which makes it unsuitable for potency-driven applications but potentially useful for studying allosteric or non-catalytic site interactions, or for developing affinity probes where reversible, moderate-affinity binding is desirable.

IMPDH2 inhibition purine biosynthesis immunosuppression

Target Selectivity: IMPDH2 Inhibition Without Detectable Smoothened Antagonism

The structurally related acylthiourea MRT-10 [N-(3-benzamidophenylcarbamothioyl)-3,4,5-trimethoxybenzamide] is a validated Smo antagonist with an IC₅₀ of 0.64 µM in Shh-light2 Gli-reporter assays and 0.5 µM in HEK293 cells expressing mouse Smo [REFS-1, REFS-2]. Its urea counterpart MRT-14 shows even greater Smo potency (IC₅₀ = 0.29 µM in Shh-light2 cells) . In contrast, CAS 477496-24-5, which replaces the benzamidophenyl group with a 1,3-dioxoisoindolin-4-yl moiety, exhibits IMPDH2 inhibition (Ki 320 nM) but has no reported Smo inhibitory activity in available bioactivity databases [1]. This orthogonal target profile is a direct consequence of the phthalimide substitution, which redirects molecular recognition away from the Smo cyclopamine-binding site toward the IMPDH2 active site or an allosteric pocket.

target selectivity Smo antagonism Hedgehog signaling

Thiourea Versus Urea Linkage: Quantitative Potency Impact in the MRT Family

In the structurally related MRT series, the thiourea analogue MRT-10 demonstrates Smo antagonism with an IC₅₀ of 0.64 µM (Shh-light2) and 0.5 µM (Bodipy-cyclopamine displacement), while its urea bioisostere MRT-14 achieves improved potency with IC₅₀ values of 0.29 µM (Shh-light2) and 120 nM (Bodipy-cyclopamine displacement) [REFS-1, REFS-2]. This 2.2- to 4.2-fold potency enhancement upon urea substitution provides quantitative evidence that the thiourea → urea switch modulates target binding affinity. CAS 477496-24-5 retains the thiourea linkage characteristic of MRT-10 but combines it with a dioxoisoindoline substituent, creating a chemotype where the thiourea group likely contributes to IMPDH2 binding through distinct hydrogen-bonding and conformational preferences relative to a hypothetical urea analog. The absence of a urea counterpart for CAS 477496-24-5 in the literature represents an unexplored SAR opportunity.

thiourea vs urea bioisosterism Smo antagonism

Evidence-Backed Research Application Scenarios for N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide (CAS 477496-24-5)


IMPDH2 Mechanistic Probe and Allosteric Site Mapping

With an IMPDH2 Ki of 320 nM , the compound serves as a moderate-affinity probe suitable for competition binding experiments and allosteric site characterization. Its 53-fold weaker binding relative to mycophenolic acid (Ki 6 nM) [1] allows it to be displaced by orthosteric ligands, enabling researchers to distinguish catalytic-site from regulatory-site binding modes. The phthalimide-thiourea scaffold provides a distinct chemotype for mapping IMPDH2 ligandable pockets beyond the NAD⁺/IMP substrate sites.

Kinase and Purine Metabolism Pathway Selectivity Profiling

The orthogonal target profile of CAS 477496-24-5—IMPDH2 inhibition without Smo antagonism —makes it a valuable tool compound for selectivity panels that include GPCRs (particularly Smo) and nucleotide metabolism enzymes. Researchers studying crosstalk between Hedgehog signaling and purine biosynthesis can use this compound to decouple IMPDH2-dependent effects from Smo-mediated transcriptional responses [1].

Thiourea Bioisostere Scaffold-Hopping for IMPDH2 Inhibitor Development

The quantitative potency advantage of urea over thiourea in the MRT series (2.2- to 4.2-fold improvement) suggests that synthesizing and testing the urea analog of CAS 477496-24-5 represents a rational next step for medicinal chemistry programs. The parent thiourea compound provides the baseline SAR reference point against which any urea, selenourea, or cyanoguanidine bioisosteres should be benchmarked for IMPDH2 affinity and selectivity [1].

Quote Request

Request a Quote for N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.